molecular formula C13H16N4O2 B5429653 4-{[methyl(1-pyridin-2-ylethyl)amino]methyl}-1H-pyrazole-3-carboxylic acid

4-{[methyl(1-pyridin-2-ylethyl)amino]methyl}-1H-pyrazole-3-carboxylic acid

Cat. No.: B5429653
M. Wt: 260.29 g/mol
InChI Key: ISJMJAAHKJDXSE-UHFFFAOYSA-N
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Description

Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .


Synthesis Analysis

The synthesis of pyrazole compounds often involves the reaction of hydrazines with 1,3-diketones . The reactions are simple and efficient transition-metal-free methods for the preparation of 5-substituted 4-iodopyrazoles .


Molecular Structure Analysis

Pyrazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Pyrazole compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Physical and Chemical Properties Analysis

Pyrazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is an amphoteric in nature i.e., it shows both acidic and basic properties .

Mechanism of Action

The exact mechanism of action of pyrazole compounds can vary depending on the specific compound and its biological target. For example, some pyrazole derivatives have shown potent antileishmanial activity, with one compound displaying superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate .

Future Directions

Given the broad range of biological activities exhibited by pyrazole compounds, they continue to be an area of active research in the development of new drugs . Further studies are needed to explore the full therapeutic potential of these compounds.

Properties

IUPAC Name

4-[[methyl(1-pyridin-2-ylethyl)amino]methyl]-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-9(11-5-3-4-6-14-11)17(2)8-10-7-15-16-12(10)13(18)19/h3-7,9H,8H2,1-2H3,(H,15,16)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJMJAAHKJDXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)N(C)CC2=C(NN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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